molecular formula C12H15ClN2 B1587583 4-Cyano-4-phenylpiperidine hydrochloride CAS No. 51304-58-6

4-Cyano-4-phenylpiperidine hydrochloride

Cat. No. B1587583
CAS RN: 51304-58-6
M. Wt: 222.71 g/mol
InChI Key: CQPHZBOPSZGTJM-UHFFFAOYSA-N
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Description

4-Cyano-4-phenylpiperidine hydrochloride is a chemical compound with the empirical formula C12H14N2 · HCl . It is a heterocyclic building block used in the synthesis of various chemical compounds . The compound is a white to off-white crystalline powder .


Synthesis Analysis

The synthesis of 4-Cyano-4-phenylpiperidine hydrochloride involves a multi-step reaction . The process includes the use of sodium hydride in dimethyl sulfoxide at temperatures between 18 and 50 °C, followed by the addition of hydrogen chloride in acetonitrile at 0 °C .


Molecular Structure Analysis

The molecular weight of 4-Cyano-4-phenylpiperidine hydrochloride is 222.71 . The SMILES string representation of the molecule is Cl.N#CC1 (CCNCC1)c2ccccc2 . The InChI key for the compound is CQPHZBOPSZGTJM-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Cyano-4-phenylpiperidine hydrochloride is a reactant for the synthesis of various compounds. It is used in the synthesis of CCR5 antagonists derived at the N-terminal of the piperidine ring, substituted piperidines as ligands of chemokine receptor 5, and inhibitors of HIV-1 .


Physical And Chemical Properties Analysis

4-Cyano-4-phenylpiperidine hydrochloride is a solid substance . It has a melting point of 208-210 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Piperidines: 2-(2-Cyano-2-phenylethyl)aziridines were converted into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, leading to the synthesis of various piperidine derivatives (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
  • Preparation of Aminonitriles: Anodic cyanation of methanolic solutions of 2-alkyl-N-phenylpiperidines resulted in the formation of 2-cyano-6-alkyl-N-phenylpiperidines with high regioselectivity (Malassene, Vanquelef, Toupet, Hurvois, & Moinet, 2003).
  • Nitrile Translocation: Non-activated 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines were used for the stereoselective synthesis of cis-2-cyanomethyl-4-phenylpiperidines via a microwave-assisted ring expansion and radical-induced nitrile translocation (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2012).

Photoluminescence and Material Science

  • Photoluminescent Polyurethanes: Cyano-substituted oligo(p-phenylene vinylene) molecules demonstrated different photoluminescence spectra upon self-assembly, influencing the development of self-assessing elastomers with built-in deformation sensors (Crenshaw & Weder, 2006).
  • Detection of Metal Cations: A simple probe containing 4-cyano-phenyl group showed fluorescence enhancement upon exposure to chromium(III), indicating its potential for practical application in biological systems (Xu, Yang, Shao, Zhou, Zhu, & Xie, 2014).

Catalysis and Chemical Reactions

  • Hydrogenation Process: A continuous-flow hydrogenation reaction of 4-phenylpyridine to 4-phenylpiperidine demonstrated high selectivity and efficiency, integrating selective water-organic solvent biphasic extraction with CO2 as a molecular switch (Barwinski, Migowski, Gallou, Franciò, & Leitner, 2017).
  • Synthesis of Cyanopyridines: Ortholithiation of 4-cyanopyridine using tetramethylpiperidide and trapping the lithio intermediate provided an efficient access to ortho-substituted-4-cyanopyridines (Cailly, Fabis, Lemaître, Bouillon, & Rault, 2005).

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust, using the compound only in well-ventilated areas, and wearing protective clothing, gloves, and eye/face protection .

Future Directions

While specific future directions for 4-Cyano-4-phenylpiperidine hydrochloride are not mentioned in the search results, its use in the synthesis of CCR5 antagonists and HIV-1 inhibitors suggests potential applications in the development of new therapeutic agents .

properties

IUPAC Name

4-phenylpiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPHZBOPSZGTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199303
Record name 4-Phenylpiperidine-4-carbonitrile hydrochloride
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Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4-phenylpiperidine hydrochloride

CAS RN

51304-58-6
Record name 4-Piperidinecarbonitrile, 4-phenyl-, hydrochloride (1:1)
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Record name 4-Phenylpiperidine-4-carbonitrile hydrochloride
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Record name 4-Phenylpiperidine-4-carbonitrile hydrochloride
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Record name 4-phenylpiperidine-4-carbonitrile hydrochloride
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Record name 4-Cyano-4-phenylpiperidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
D Gnecco, JL Tera, RG Enríquez… - Organic preparations …, 1996 - Taylor & Francis
… 1 -Methyl-4-cyano-4-phenylpiperidine hydrochloride 'H NMR (DMSO-d,): 6 2.49 (m, 4H), 3.31 (s, 3H), 3.30 (br, t, 2H), 3.60 (d, Jgem=12.3 Hz, 2H), 7.60 (m, 5H). The hydrochoride of 1 (1 …
Number of citations: 40 www.tandfonline.com
RE McMahon, HW Culp, JC Craig… - Journal of Medicinal …, 1979 - ACS Publications
… fraction (from male rats), equivalent to 2.6 g of liver; 35 mg of isocitric acid; 1 mg of isocitric acid dehydrogenase; 21 µ of substrate, l-benzyl-4-cyano-4phenylpiperidine hydrochloride; 42 …
Number of citations: 19 pubs.acs.org
T Ercanli, BAL Nur Banu, ED ÖZDEMIR… - Rev. Roum …, 2016 - researchgate.net
… The mixture of appropriate chloromethyl derivatives (5 mmol), triethylamine (1.54 ml, 11mmol) and 4-cyano-4phenylpiperidine hydrochloride (1.11 g, 5 mmol) in 30 ml tetrahydrofurane …
Number of citations: 4 www.researchgate.net
FI Carroll, AM Ferguson, JB Lewis - The Journal of Organic …, 1966 - ACS Publications
… Using the method of Perrine,515.67 g (0.05 mole) of l-benzyl-4cyano-4-phenylpiperidine hydrochloride yielded 11.15 g, 64%, of 4-acetyl-l-benzyl-4-phenylpiperidine hydrochloride …
Number of citations: 6 pubs.acs.org
D Nagarathnam, JM Wetzel, SW Miao… - Journal of medicinal …, 1998 - ACS Publications
We report the synthesis and evaluation of novel α 1a adrenoceptor subtype-selective antagonists. Systematic modification of the lipophilic 4,4-diphenylpiperidinyl moiety of the …
Number of citations: 70 pubs.acs.org
Y Zea-Ponce, S Mavel, T Assaad, SE Kruse… - Bioorganic & medicinal …, 2005 - Elsevier
… 4-Cyano-4-phenylpiperidine hydrochloride 10 (3.3 g, 14.5 mmol) was dissolved in ethanol (40 mL) containing triethyl amine (3.5 mL) and then added to N-(trifluoroacetyl)-1-amino-5,8-…
Number of citations: 48 www.sciencedirect.com
WC Wong, W Sun, B Lagu, D Tian… - Journal of medicinal …, 1999 - ACS Publications
… from 48 (0.15 g, 0.33 mmol) and 4-cyano-4-phenylpiperidine hydrochloride (0.15 g, 0.67 mmol): 44% … Prepared from 49 and 4-cyano-4-phenylpiperidine hydrochloride according to the …
Number of citations: 35 pubs.acs.org
SW Choi, DR Elmaleh, RN Hanson, TM Shoup… - Bioorganic & medicinal …, 2002 - Elsevier
A series of (bisarylmethoxy)butylpiperidine derivatives was prepared and evaluated in vitro and in vivo to determine the structural requirements necessary for dual activity at the DAT …
Number of citations: 7 www.sciencedirect.com
WM Kazmierski, C Aquino, BA Chauder… - Journal of medicinal …, 2008 - ACS Publications
… (a) Triethylamine (95 mL) was added to a suspension of 4-cyano-4-phenylpiperidine hydrochloride (50.4 g, 0.266 mol) in tetrahydrofuran (440 mL), followed by di-tert-butyl dicarbonate (…
Number of citations: 42 pubs.acs.org
M SUGIYAMA, T SAKAMOTO, Y KAMIGAKI… - Chemical and …, 1993 - jstage.jst.go.jp
A new series of piperidineacrylate derivatives was prepared and evaluated for antiallergic activity. Most of the compounds showed potent activities in the rat passive cutaneous …
Number of citations: 3 www.jstage.jst.go.jp

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